Bis(4-ethenylphenyl)(dioctyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-ethenylphenyl)(dioctyl)silane is an organosilicon compound characterized by the presence of two 4-ethenylphenyl groups and two dioctyl groups attached to a silicon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-ethenylphenyl)(dioctyl)silane typically involves the reaction of 4-ethenylphenylmagnesium bromide with dioctylchlorosilane. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Bis(4-ethenylphenyl)(dioctyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives with reduced ethenyl groups.
Substitution: Formation of halogenated silane derivatives.
Scientific Research Applications
Bis(4-ethenylphenyl)(dioctyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Bis(4-ethenylphenyl)(dioctyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This interaction enhances the adhesion and stability of the compound on different surfaces .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-ethenylphenyl)methylsilane
- Bis(4-ethenylphenyl)dimethylsilane
- Bis(4-ethenylphenyl)diphenylsilane
Uniqueness
Bis(4-ethenylphenyl)(dioctyl)silane is unique due to the presence of dioctyl groups, which impart enhanced hydrophobicity and flexibility compared to other similar compounds. This makes it particularly useful in applications requiring water resistance and flexibility .
Properties
CAS No. |
918445-84-8 |
---|---|
Molecular Formula |
C32H48Si |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
bis(4-ethenylphenyl)-dioctylsilane |
InChI |
InChI=1S/C32H48Si/c1-5-9-11-13-15-17-27-33(28-18-16-14-12-10-6-2,31-23-19-29(7-3)20-24-31)32-25-21-30(8-4)22-26-32/h7-8,19-26H,3-6,9-18,27-28H2,1-2H3 |
InChI Key |
UPQFGQCOWCMAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(C1=CC=C(C=C1)C=C)C2=CC=C(C=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.